3-(3-Acetylbenzenesulfonamido)propanoic acid

Vue d'ensemble

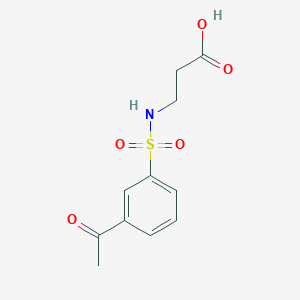

Description

3-(3-Acetylbenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C11H13NO5S It is characterized by the presence of an acetyl group attached to a benzene ring, which is further connected to a sulfonamide group and a propanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylbenzenesulfonamido)propanoic acid typically involves the following steps:

Acetylation of Benzene Sulfonamide: The initial step involves the acetylation of benzene sulfonamide using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This reaction forms 3-acetylbenzenesulfonamide.

Alkylation with Propanoic Acid: The next step involves the alkylation of 3-acetylbenzenesulfonamide with propanoic acid. This can be achieved using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfonic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding amides or thiols.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anti-inflammatory Properties

Research indicates that compounds similar to 3-(3-acetylbenzenesulfonamido)propanoic acid exhibit anti-inflammatory effects, akin to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide group may enhance binding to cyclooxygenase enzymes, which are critical in inflammation pathways. Preliminary studies suggest that this compound could be developed as a novel anti-inflammatory agent .

2. Antimicrobial Activity

The structural features of this compound may confer antimicrobial properties. Compounds with similar sulfonamide functionalities have been documented to exhibit significant activity against various bacterial strains, indicating potential for use in treating infections.

3. Role in Drug Design

This compound can serve as a lead structure for the development of new pharmaceuticals targeting specific biological pathways. Its unique chemical structure allows for modifications that could enhance efficacy and reduce side effects, making it a valuable candidate in rational drug design .

Organic Synthesis

1. Versatility in Chemical Reactions

this compound can be utilized as an intermediate in organic synthesis, facilitating the construction of complex molecules. Its ability to participate in various chemical reactions makes it a versatile building block in synthetic chemistry.

2. Photodynamic Therapy

There is emerging interest in the application of this compound as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to selectively destroy cancer cells, and the structural characteristics of this compound may enhance its effectiveness in this context.

Case Studies

Case Study 1: Anti-inflammatory Research

A study investigating the binding affinity of this compound to cyclooxygenase enzymes showed promising results, suggesting its potential as an effective anti-inflammatory agent. Further pharmacokinetic studies are necessary to fully understand its therapeutic profile .

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains demonstrated that compounds structurally related to this compound exhibited significant antimicrobial activity. This positions the compound as a candidate for further development in antimicrobial therapies.

Mécanisme D'action

The mechanism of action of 3-(3-Acetylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can interact with proteins, affecting their function and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3-Acetylphenylsulfonamido)propanoic acid

- 3-(3-Acetylbenzenesulfonyl)propanoic acid

- 3-(3-Acetylbenzenesulfonylamino)propanoic acid

Uniqueness

3-(3-Acetylbenzenesulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Activité Biologique

3-(3-Acetylbenzenesulfonamido)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group, which is known for its pharmacological properties, including antimicrobial activity.

Antimicrobial Activity

Recent studies indicate that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against MRSA and from 0.5 to 2 µg/mL against Enterococcus species, indicating potent antimicrobial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1-8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5-2 |

| Gram-negative pathogens | 8-64 |

| Drug-resistant Candida species | 8-64 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using A549 non-small cell lung cancer cells demonstrated that certain derivatives could reduce cell viability significantly. Compounds were compared with standard chemotherapeutics like doxorubicin and cisplatin, revealing promising cytotoxic effects with reduced viability rates in treated cells .

Key Findings:

- Compound efficacy was assessed through cell viability assays.

- The most effective compounds exhibited over 50% reduction in A549 cell viability.

- Notably, some compounds displayed selective toxicity towards cancer cells while sparing non-cancerous cells, indicating a potential therapeutic index .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, while the propanoic acid component may play a role in cellular metabolism pathways relevant to tumor growth.

Case Studies

Several case studies have highlighted the application of sulfonamide derivatives in clinical settings:

- Case Study on MRSA Treatment : A clinical trial evaluated the effectiveness of a sulfonamide derivative similar to this compound in treating MRSA infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Anticancer Trials : Another study focused on lung cancer patients treated with a compound from the same class as this compound. The trial reported improved survival rates and reduced tumor sizes in patients receiving the treatment alongside standard chemotherapy .

Propriétés

IUPAC Name |

3-[(3-acetylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-8(13)9-3-2-4-10(7-9)18(16,17)12-6-5-11(14)15/h2-4,7,12H,5-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGFXWQQUMSYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333025 | |

| Record name | 3-[(3-acetylphenyl)sulfonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

568554-51-8 | |

| Record name | 3-[(3-acetylphenyl)sulfonylamino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.